molecular formula C11H17ClN2O B3308592 N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride CAS No. 938515-57-2

N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride

Cat. No. B3308592
CAS RN: 938515-57-2
M. Wt: 228.72
InChI Key: JEOCEDGMFGWGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride, also known as Et-Phe-β-Ala-NH2·HCl, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of β-alanine, an amino acid that is naturally present in the body. The addition of the ethylphenyl group to β-alanine results in a compound with unique properties that make it useful for a variety of research applications.

Mechanism of Action

The mechanism of action of N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride involves its ability to bind to specific enzymes and alter their activity. This compound has been shown to be effective in inhibiting the activity of certain enzymes, which can have a variety of physiological effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of enzyme activity and the regulation of certain physiological processes. This compound has been shown to have potential applications in the treatment of certain diseases, such as cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride in lab experiments include its high purity and reliability, as well as its ability to modulate enzyme activity. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research involving N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride, including investigations into its potential applications in drug discovery, the development of new therapies for cancer and neurological disorders, and the further elucidation of its mechanism of action. Additionally, research into the potential toxicity and safety of this compound is needed to fully understand its potential applications in the field of medicine.

Scientific Research Applications

N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride has been used in a variety of scientific research applications, including studies on the mechanism of action of certain drugs, as well as investigations into the physiological effects of amino acid derivatives. This compound has been shown to be effective in modulating the activity of certain enzymes, making it useful in drug discovery research.

properties

IUPAC Name

3-amino-N-(4-ethylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOCEDGMFGWGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride
Reactant of Route 3
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N~1~-(4-ethylphenyl)-beta-alaninamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.